3-Fluoro-4-(4-fluorophenoxy)aniline
Overview
Description
3-Fluoro-4-(4-fluorophenoxy)aniline, commonly known as FFA, is a fluorinated phenoxy aniline compound which has been used in scientific research as a model compound. It is a versatile compound that can be used in a variety of experiments, and its chemical structure has been well-studied. FFA has been used as a model for studying the effects of fluorine substitution on the reactivity and the physical and chemical properties of aniline derivatives.
Scientific Research Applications
Docking and QSAR Studies in c-Met Kinase Inhibition
3-Fluoro-4-(4-fluorophenoxy)aniline derivatives have been studied for their role as c-Met kinase inhibitors. Docking studies have helped analyze the molecular features contributing to high inhibitory activity, and quantitative structure–activity relationship (QSAR) methods have been used to predict biological activities of these inhibitors (Caballero et al., 2011).
Synthesis and Industrial Production
A practical synthesis process for a closely related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, has been developed, highlighting the robustness, cost-effectiveness, and reduced waste burden of this process, making it suitable for industrial production (Zhang Qingwen, 2011).
Use in Chemical Reactions
The compound has been involved in reactions leading to the formation of 3-Fluoro-2-quinolones, with potential pharmaceutical significance. This involves a cyclocondensation process under acidic conditions (Mävers & Schlosser, 1996).
Application in Agrochemicals and Pharmaceuticals
4-Fluorophenol, a derivative of 4-fluoro-aniline, is used in the industrial production of pharmaceuticals and agrochemical specialties. Its synthesis from 4-fluoro-aniline demonstrates its utility in achieving specifications for the agrochemical market (Mercier & Youmans, 1996).
Nonlinear Optical Materials
Fluoro-substituted anilines, including compounds related to 3-Fluoro-4-(4-fluorophenoxy)aniline, have been studied for their potential use in nonlinear optical (NLO) materials. This involves examining their vibrational analysis and their properties as experimental and theoretical candidates for NLO applications (Revathi et al., 2017).
properties
IUPAC Name |
3-fluoro-4-(4-fluorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWIZFMOOPOWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278314 | |
Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-fluorophenoxy)aniline | |
CAS RN |
937597-91-6 | |
Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937597-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-(4-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.